3,5-Dimethylbenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53155-26-3 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)7(2)10-11-9/h3-5H,1-2H3 |
InChI Key |
MUTJYHVVSHWJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2C |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethylbenzo D Isoxazole and Analogous Structures
Strategies for Benzo[d]isoxazole Ring Construction
The construction of the benzo[d]isoxazole ring system is predominantly achieved through intramolecular cyclization reactions or cycloaddition processes. chim.it Traditional approaches are based on the formation of the five-membered isoxazole (B147169) ring through key bond-forming steps. chim.it These methods can be broadly classified by the specific bond being formed during the cyclization event, namely C–O or N–O bond formation. chim.it
Cyclization Reactions
Intramolecular cyclization is a cornerstone of benzo[d]isoxazole synthesis. The choice of starting material dictates the specific bond formed in the ring-closing step.
One major pathway to the benzo[d]isoxazole core involves the formation of the C4a–O bond in the final cyclization step. chim.it This strategy typically commences with an o-substituted aryl oxime where the ortho-substituent is a suitable leaving group. chim.it The cyclization is generally performed under basic conditions. chim.it
A representative method involves the activation of an o-hydroxyaryl oxime derivative. For instance, treatment of an appropriate o-hydroxyaryl oxime with 1,1′-carbonyldiimidazole (CDI) in a solvent like anhydrous tetrahydrofuran (B95107) (THF) under reflux conditions can facilitate the cyclization to form the benzisoxazole ring. researchgate.net This process builds the heterocyclic ring by forming the crucial C–O bond. researchgate.net
An alternative and widely used cyclization strategy involves the formation of the N–O bond. chim.it This approach typically utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as precursors. chim.itacs.org
A divergent synthesis method highlights this pathway, starting from readily available ortho-hydroxyaryl N-H ketimines. acs.orgorganic-chemistry.org The activation of the imino nitrogen, for example through N-chlorination with reagents like N-Chlorosuccinimide (NCS) in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), prompts an intramolecular N–O bond formation to construct the benzisoxazole ring under anhydrous conditions. acs.org The reaction path can be influenced by the electronic properties of the aromatic ring, with electron-deficient rings favoring the N–O bond formation. acs.org
A specific and efficient synthesis of 3,5-Dimethylbenzo[d]isoxazole has been reported using a dehydration/cyclization reaction of an o-hydroxyaryl ketoxime. clockss.org The reaction employs a combination of triphenylphosphine (B44618) oxide (TPPO) and bis(trichloromethyl) carbonate (BTC) to facilitate the cyclization, affording the target compound in high yield. clockss.org
| Product | Substituents | Yield (%) |
|---|---|---|
| 3-Methylbenzo[d]isoxazole | R1=H, R2=H | 87 |
| This compound | R1=CH₃, R2=H | 83 |
| 5-Chloro-3-methylbenzo[d]isoxazole | R1=Cl, R2=H | 83 |
| 5-Bromo-3-methylbenzo[d]isoxazole | R1=Br, R2=H | 91 |
| 3-Phenylbenzo[d]isoxazole | Phenyl at C3 | 70 |
A less common but powerful approach involves constructing the benzene (B151609) ring onto an existing isoxazole core. chim.it This method is particularly useful for creating complex, fused systems. One such strategy employs the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes. chim.it The proposed mechanism for this transformation involves the insertion of the alkyne and a C–H activation of the isoxazole core, proceeding through a seven-membered palladacycle intermediate. Subsequent reductive elimination yields the target naphtho[d]isoxazole structures. chim.it
Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions provide direct and efficient routes to the benzo[d]isoxazole ring system by forming multiple bonds in a single step.
The [3+2]-cycloaddition reaction between an aryne and a nitrile oxide is a modern and highly effective method for synthesizing functionalized benzo[d]isoxazoles. nih.govorganic-chemistry.org This approach is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.orgnih.govexlibrisgroup.com
In this reaction, both the aryne and the nitrile oxide are typically generated in situ. nih.govorganic-chemistry.org The aryne is often formed from an o-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF). nih.gov Simultaneously, the fluoride ion can act as a base to generate the nitrile oxide from a corresponding chlorooxime. nih.gov The two highly reactive intermediates then undergo a [3+2]-cycloaddition to form the benzo[d]isoxazole ring. nih.govorganic-chemistry.org This method tolerates a variety of functional groups on both the aryne and nitrile oxide precursors, allowing for the synthesis of benzo[d]isoxazoles with diverse aryl, alkyl, and heterocyclic substituents at the 3-position. nih.govorganic-chemistry.org Yields can be high, reaching up to 90% under optimized conditions, which typically involve acetonitrile (B52724) as the solvent. organic-chemistry.org
| Aryne Precursor Substituent | Nitrile Oxide Precursor | Product | Yield (%) |
|---|---|---|---|
| 3,4-Dimethoxy | 4-Methoxybenzaldehyde chlorooxime | 5,6-Dimethoxy-3-(4-methoxyphenyl)benzo[d]isoxazole | 65 |
| 3,4-Difluoro | 4-Methoxybenzaldehyde chlorooxime | 5,6-Difluoro-3-(4-methoxyphenyl)benzo[d]isoxazole | 36 |
| None | 4-Trifluoromethylbenzaldehyde chlorooxime | 3-(4-(Trifluoromethyl)phenyl)benzo[d]isoxazole | 85 |
| None | Thiophene-2-carbaldehyde chlorooxime | 3-(Thiophen-2-yl)benzo[d]isoxazole | 54 |
Another variant of the [3+2]-cycloaddition involves the reaction of arynes with oxaziridines, which leads to the formation of dihydrobenzisoxazoles. nih.gov
Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed)
Metal-catalyzed reactions, particularly those employing palladium, have become powerful tools for the synthesis of benzisoxazole derivatives. These methods often involve C-H activation and cross-coupling reactions, allowing for the efficient construction of the isoxazole ring fused to a benzene ring.
A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. rsc.org This method activates the C-H bonds ortho to the phenol-derived O-N bond, leading to the simultaneous formation of C-C and C=N bonds while keeping the O-N bond intact. rsc.org This strategy has been successfully applied to the synthesis of intermediates for active pharmaceutical ingredients. rsc.org
Palladium catalysis is also instrumental in the functionalization of pre-formed isoxazole rings. For instance, 4-iodoisoxazoles can undergo various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce a wide range of substituents at the 4-position, thereby creating diverse libraries of 3,4,5-trisubstituted isoxazoles. nih.gov Similarly, palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling of ortho-aroylated 3,5-diarylisoxazoles provides a route to dibenzosuberones bearing an isoxazole group. nih.gov
Copper catalysts also play a role in benzisoxazole synthesis. Copper(I) iodide (CuI) has been used to catalyze the cyclization of Z-oximes at room temperature, with N,N'-dimethylethylenediamine (DMEDA) as a ligand, to yield 1,2-benzisoxazoles in good yields. chim.it
The following table summarizes selected metal-catalyzed reactions for the synthesis of benzisoxazole analogs.
| Catalyst/Reagent | Starting Materials | Product Type | Key Features |
| Palladium catalyst | N-phenoxyacetamides, Aldehydes | 1,2-Benzisoxazoles | C-H activation, [4+1] annulation |
| Palladium catalyst | 4-Iodoisoxazoles, Boronic acids/Alkynes/Alkenes | 3,4,5-Trisubstituted isoxazoles | Suzuki, Sonogashira, Heck couplings |
| Copper(I) iodide/DMEDA | Z-o-haloaryl ketoximes | 1,2-Benzisoxazoles | Mild reaction conditions |
| Platinum on Magnesium Oxide (Pt/MgO) | 2-Nitroacylarenes | 2,1-Benzisoxazoles | Chemoselective reductive heterocyclization |
Reductive Cyclization Approaches
Reductive cyclization of ortho-substituted nitroarenes is a classical and widely used method for the synthesis of 2,1-benzisoxazoles (anthranils). academie-sciences.frbeilstein-journals.org This approach typically involves the reduction of a nitro group to a hydroxylamine (B1172632) or nitroso intermediate, which then undergoes intramolecular cyclization with an adjacent functional group, such as an aldehyde or ketone.
A variety of reducing agents have been employed for this transformation. For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with allyl bromide and zinc dust in methanol (B129727) at room temperature produces 2,1-benzisoxazole in high yields (95-96%). clockss.org This method has been successfully applied to a range of substituted 2-nitroacylbenzenes. clockss.org Another system, 2-bromo-2-nitropropane/Zn in methanol, has also been shown to effectively promote the reductive cyclization of 2-nitrobenzaldehydes and 2'-nitroacetophenone (B117912) to their corresponding 2,1-benzisoxazoles. researchgate.net
Tin(II) chloride dihydrate in ethyl acetate (B1210297) is another effective reagent system for the domino reductive Nef reaction/cyclization of β-nitroenones to yield 3,5-disubstituted isoxazoles under mild conditions. rsc.org Electrochemical methods have also been developed for the reductive cyclization of ortho-nitro substituted acylbenzenes. clockss.org Controlled potential cathodic electrolysis in a divided cell using a lead or platinum cathode can successfully convert these substrates into 2,1-benzisoxazoles in good yields. clockss.org
Furthermore, catalytic hydrogenation using platinum-supported nanoparticles, particularly Pt/MgO, has been shown to be highly active and selective for the reductive heterocyclization of 2-nitroacylarenes to 2,1-benzisoxazoles. acs.org The reaction proceeds via a cascade process involving the reduction of the nitro group to hydroxylamine, followed by nucleophilic attack on the carbonyl group and subsequent dehydration. acs.org
Below is a table summarizing various reductive cyclization methods.
| Reducing Agent/System | Substrate | Product | Yield (%) |
| Allyl bromide/Zn/MeOH | 2-Nitrobenzaldehyde | 2,1-Benzisoxazole | 95-96 |
| 2-Bromo-2-nitropropane/Zn/MeOH | 2'-Nitroacetophenone | 3-Methyl-2,1-benzisoxazole | Good |
| SnCl₂·2H₂O/EtOAc | β-Nitroenones | 3,5-Disubstituted isoxazoles | Good |
| Pt/MgO, H₂ | 2-Nitroacylarenes | 2,1-Benzisoxazoles | High activity and selectivity |
| Cathodic Electrolysis (Pb cathode) | 2-Nitrobenzaldehyde | 2,1-Benzisoxazole | 82 |
Rearrangement Reactions (e.g., Modified Boekelheide Rearrangement)
Rearrangement reactions provide an alternative pathway to the benzisoxazole scaffold. The modified Boekelheide rearrangement is a notable example used for the synthesis of 3-chloromethyl-1,2-benzisoxazoles. researchgate.netniscpr.res.in This method involves the treatment of 3-alkyl-1,2-benzisoxazole-2-oxides with phosphorous oxychloride, leading to the formation of the corresponding 3-chloromethyl derivatives in moderate to good yields. researchgate.netniscpr.res.ine-journals.in
Another relevant rearrangement is the photochemical isomerization of isoxazoles. Irradiation of trisubstituted isoxazoles with UV light can lead to the formation of highly electrophilic ketenimines via a skeletal rearrangement. nih.gov While this method often leads to other heterocyclic systems like oxazoles or pyrazoles, it highlights the potential for rearrangement pathways starting from the isoxazole core. nih.gov
The base-promoted Boulton-Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which undergo recyclization to form triazole derivatives. beilstein-journals.orgbeilstein-journals.org While not directly forming a benzisoxazole, this type of rearrangement is known to occur in the benzo[d]isoxazole series. beilstein-journals.orgbeilstein-journals.org
A summary of rearrangement reactions is provided in the table below.
| Rearrangement Type | Starting Material | Reagents | Product |
| Modified Boekelheide | 3-Alkyl-1,2-benzisoxazole-2-oxide | Phosphorous oxychloride | 3-Chloromethyl-1,2-benzisoxazole |
| Photochemical Isomerization | Trisubstituted isoxazoles | UV light | Ketenimines |
| Boulton-Katritzky | Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | Base (e.g., K₂CO₃) | 3-Hydroxy-2-(2-aryl clockss.orgacs.orgresearchgate.nettriazol-4-yl)pyridines |
Advanced and Green Synthetic Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis, ultrasonic-assisted synthesis, and solvent-free reaction conditions represent key advancements in the green synthesis of this compound and its analogs.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com In the context of isoxazole synthesis, one-pot, uncatalyzed microwave-assisted 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes have been employed to afford 3,5-disubstituted isoxazoles. nih.gov This method has been noted for its moderate yields and significantly reduced reaction times. nih.gov
The synthesis of Schiff bases derived from 3-amino-5-methyl isoxazole has also been significantly improved using microwave assistance. tsijournals.com Conventional methods requiring several hours of refluxing can be completed in as little as 30 seconds under microwave irradiation, with yields increasing from 70-81% to 90-95%. tsijournals.com Similarly, the synthesis of various pyrazole (B372694) and isoxazole derivatives from 1,3-di(thiophen-2-yl)prop-2-en-1-one has been shown to be more efficient under microwave heating, with reduced reaction times and increased product yields. mdpi.com
The table below compares conventional and microwave-assisted synthesis for selected isoxazole derivatives.
| Reaction | Method | Reaction Time | Yield (%) |
| Synthesis of Isoxazole Schiff bases | Conventional | >3 hours | 70-81 |
| Synthesis of Isoxazole Schiff bases | Microwave | 30 seconds | 90-95 |
| 1,3-Dipolar cycloaddition | Conventional | Longer | Moderate |
| 1,3-Dipolar cycloaddition | Microwave | Shorter | Moderate |
Ultrasonic-Assisted Synthesis
Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through acoustic cavitation. This technique has been successfully applied to the synthesis of various isoxazole and isoxazoline (B3343090) derivatives. A one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been developed using sonication of hydroxylamine hydrochloride, ethyl acetoacetate, and benzaldehyde (B42025) derivatives in the presence of imidazole (B134444) as a catalyst in aqueous media. orgchemres.org This method offers advantages such as shorter reaction times, high yields, and avoidance of organic solvents. orgchemres.org
In another application, novel sulfonamide-isoxazoline hybrids were synthesized via a highly regioselective 1,3-dipolar cycloaddition under ultrasound activation. nih.gov This one-pot, two-step protocol utilizes trichloroisocyanuric acid (TCCA) as an ecological oxidant for the in-situ conversion of aldehydes to nitrile oxides. nih.gov Furthermore, a one-pot, five-component reaction for the synthesis of 3,5-disubstituted isoxazole secondary sulfonamides was achieved in water using CaCl₂/K₂CO₃ as a pre-catalyst under ultrasonic cavitation, affording products in good to excellent yields (75-96%) within 13-17 minutes. researchgate.net
A summary of ultrasonic-assisted syntheses is presented below.
| Product | Reaction Type | Key Features | Yield (%) | Reaction Time |
| 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | Three-component condensation | Aqueous media, imidazole catalyst | High | Short |
| Sulfonamide-isoxazoline hybrids | 1,3-Dipolar cycloaddition | One-pot, TCCA oxidant | Good | - |
| 3,5-Disubstituted isoxazole secondary sulfonamides | Five-component reaction | Aqueous media, CaCl₂/K₂CO₃ catalyst | 75-96 | 13-17 min |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free synthesis, often facilitated by techniques like ball-milling, offers a more sustainable alternative. A scalable, solvent-free mechanochemical synthesis of 3,5-isoxazoles has been developed via a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.govrsc.orgnih.gov This method can be performed without a catalyst or with a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions, providing moderate to excellent yields. nih.govrsc.orgnih.gov
The synthesis of 3,5-disubstituted isoxazoles and isoxazolines has also been accomplished in a one-pot, three-step reaction using a deep eutectic solvent (DES) like choline (B1196258) chloride:urea, which acts as both the solvent and catalyst system, representing a metal-free protocol. core.ac.uk
The table below highlights examples of solvent-free synthesis of isoxazoles.
| Method | Reagents | Product | Key Features |
| Ball-milling | Terminal alkynes, Hydroxyimidoyl chlorides, Cu/Al₂O₃ (optional) | 3,5-Isoxazoles | Scalable, recyclable catalyst |
| Deep Eutectic Solvent (Choline chloride:urea) | Aldehydes, Hydroxylamine, NCS, Alkynes | 3,5-Disubstituted isoxazoles | Metal-free, one-pot |
Deep Eutectic Solvents in Synthesis
The use of Deep Eutectic Solvents (DESs) represents a significant advancement in the green synthesis of isoxazole derivatives. researchgate.netd-nb.info These solvents, typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline chloride), are prized for being biodegradable, non-toxic, low-cost, and often recyclable. researchgate.netd-nb.infoconnectjournals.com Their application in the synthesis of 3,5-disubstituted isoxazoles and related structures has proven to be highly effective, often enhancing reaction rates and yields compared to conventional volatile organic solvents. connectjournals.comfigshare.com
One prominent example involves a one-pot, three-step reaction to produce 3,5-disubstituted isoxazoles using a choline chloride:urea (ChCl:urea) mixture as the solvent. figshare.comcore.ac.uk The process begins with the reaction of an aldehyde with hydroxylamine in the DES, followed by the addition of N-chlorosuccinimide and a suitable alkyne. core.ac.uk The DES is not merely a benign medium but is essential for the reaction to proceed, and it can be reused multiple times without a significant drop in product yield. figshare.comcore.ac.uk Research has shown that DESs like ChCl:glycerol are also effective, providing excellent yields in shorter reaction times for the cyclization of oximes to isoxazoles. connectjournals.com
The advantages of using DES include simplified work-up procedures, milder reaction conditions (e.g., 50°C), and the elimination of hazardous solvents. core.ac.uknih.gov
| DES Composition | Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Choline chloride:Urea (1:2) | Aldehyde, Hydroxylamine, Alkyne | 50°C, 1-4 hours per step | 3,5-disubstituted isoxazoles | High | core.ac.uk |
| Choline chloride:Glycerol (1:2) | Pyrazole aldehyde oxime, N-chlorosuccinimide, Propargyl alcohol | 80°C, 2 hours | Substituted isoxazole | 85% | connectjournals.com |
| K2CO3:Glycerol | Malononitrile, Hydroxylamine HCl, Aryl aldehydes | Room Temperature | 5-amino-isoxazole-4-carbonitriles | 70-94% | d-nb.info |
Catalyst Development and Optimization in Benzo[d]isoxazole Synthesis
The development of novel catalysts has been pivotal in advancing the synthesis of benzo[d]isoxazole and its analogs. Research has spanned from transition-metal catalysts to heterogeneous nanocatalysts and metal-free systems, each offering distinct advantages in terms of efficiency, selectivity, and sustainability.
Transition-Metal Catalysis: Transition metals like palladium, copper, and ruthenium are widely employed. Palladium-catalyzed C-H activation and subsequent [4+1] annulation of N-phenoxyacetamides with aldehydes provides a direct route to 1,2-benzisoxazoles. researchgate.net This method allows for the simultaneous construction of C-C and C=N bonds. researchgate.net Copper catalysts are effective in cascade reactions that form the benzo[d]isothiazol-3(2H)-one core, a close structural analog, from 2-halobenzamides and a sulfur source. mdpi.com Asymmetric hydrogenation of 3-substituted benzisoxazoles has been achieved using chiral ruthenium catalysts, yielding optically active α-substituted o-hydroxybenzylamines. nih.gov
Nanocatalysis: Heterogeneous nanocatalysts are gaining traction due to their high catalytic activity and ease of recovery and reuse. For instance, Fe3O4@SiO2-SO3H magnetic nanoparticles have been used as a highly efficient and reusable catalyst for the solvent-free synthesis of 2-arylbenzoxazoles from 2-aminophenol (B121084) and various aldehydes. ajchem-a.com This method is noted for its mild conditions, high yields, and simple product purification. ajchem-a.com
Metal-Free and Electrochemical Catalysis: In a move towards more sustainable chemistry, metal-free catalytic systems are being explored. An electrochemically enabled method using anodically generated selenium cations facilitates the cyclization of o-nitrophenylacetylenes to form 2,1-benzisoxazoles without the need for chemical oxidants. organic-chemistry.org This approach is notable for its broad substrate compatibility and mild, environmentally friendly conditions. organic-chemistry.org
| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Transition Metal | Palladium(II) | C-H Activation / [4+1] Annulation | Direct synthesis of 1,2-benzisoxazoles | researchgate.net |
| Transition Metal | Ruthenium Complex | Asymmetric Hydrogenation | Produces chiral amines from benzisoxazoles | nih.gov |
| Nanocatalyst | Fe3O4@SiO2-SO3H | Condensation | Reusable, solvent-free, high yield | ajchem-a.com |
| Electrochemical | Selenium (Diphenyl diselenide) | Oxidative Cyclization | Metal-free, avoids chemical oxidants | organic-chemistry.org |
| Transition Metal | Copper(I) | Cascade Reaction | Efficient C-S and N-S bond formation | mdpi.com |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecules like benzo[d]isoxazoles in a single step from simple precursors. scirp.org This approach minimizes waste, reduces the number of purification steps, and saves time and energy. scirp.org
A common and versatile MCR for synthesizing isoxazole-5(4H)-one derivatives involves the three-component condensation of an aldehyde, a β-ketoester such as ethyl acetoacetate, and hydroxylamine hydrochloride. nih.govresearchgate.netias.ac.in This reaction has been successfully carried out using a variety of eco-friendly catalysts and solvents. For example, citric acid in water and pyruvic acid in an aqueous medium have been used as biodegradable catalysts to produce the desired isoxazoles in high yields. researchgate.netias.ac.in Even natural fruit juices have been employed as green media for this transformation. nih.gov
For the synthesis of the benzo[d]isoxazole core, a one-pot [3+2] cycloaddition has been developed. nih.govacs.org One such protocol involves the reaction of in situ generated nitrile oxides with arynes, which tolerates a wide variety of functional groups and provides an efficient route to 3-substituted benzisoxazoles. nih.gov Another method uses an iodine(III) oxidant to mediate the [3+2] cyclization of nitrile oxides and benzoquinone intermediates in an aqueous medium to form benzo[d]isoxazole-4,7-diols. acs.org These MCRs exemplify the power of combining multiple chemical transformations into a single, efficient operation. researchgate.net
| Components | Catalyst/Medium | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Pyruvic Acid / Water | 4H-isoxazol-5-one derivatives | Biodegradable catalyst, aqueous medium | ias.ac.in |
| Aldehyde, Methyl Acetoacetate, Hydroxylamine HCl | Fruit Juice (e.g., Cocos nucifera) | Substituted isoxazoles | Eco-friendly, simple procedure | nih.gov |
| Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Citric Acid / Water | 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones | High yields, convenient reaction times | researchgate.net |
| Aryne precursor, Chlorooxime | CsF / Acetonitrile | 3-substituted-benzo[d]isoxazoles | Efficient cycloaddition, tolerates various functional groups | nih.gov |
| Aldoxime, Benzoquinone | Iodobenzene diacetate / Water | Benzo[d]isoxazole-4,7-diols | [3+2] cycloaddition in aqueous medium | acs.org |
Reaction Mechanisms and Reactivity Studies of Benzo D Isoxazole Systems
Mechanistic Elucidation of Formation Reactions
The construction of the benzo[d]isoxazole ring system can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. These routes are primarily characterized by the specific bond formation that completes the heterocyclic ring.
Electrochemical methods offer a green and efficient alternative for synthesizing isoxazole (B147169) and isoxazoline (B3343090) cores, often proceeding under mild conditions without the need for stoichiometric chemical oxidants. nih.govchim.it While direct electrochemical synthesis of 3,5-dimethylbenzo[d]isoxazole is not extensively detailed, studies on related structures, such as 3,5-disubstituted isoxazolines and isoxazoles, provide significant mechanistic insight. nih.govresearchgate.net
The electrochemical synthesis of isoxazolines from aldoximes and electron-deficient alkenes has been shown to proceed via a stepwise, radical-mediated mechanism, rather than a concerted [3+2] cycloaddition. nih.govnih.gov The process is initiated by the oxidation of a mediator, which in turn oxidizes the oxime to generate a radical intermediate. Supporting analyses from kinetic modeling and density functional theory (DFT) discount the involvement of closed-shell [3+2] cycloaddition pathways. nih.govnih.gov
A proposed mechanism for the electrochemical formation of 3,5-disubstituted isoxazoles from chalcone (B49325) oximes involves the generation of an iminoxyl radical intermediate. beilstein-journals.org This is achieved through deprotonation by a cathodically generated base (e.g., methanolate) followed by anodic oxidation. The subsequent cyclization of this radical, followed by further oxidation and proton abstraction, yields the final isoxazole product. beilstein-journals.org
Table 1: Key Features of Proposed Electrochemical Synthesis Mechanisms
| Feature | Description | References |
|---|---|---|
| Reaction Type | Anodic Oxidation | beilstein-journals.org |
| Key Intermediate | Iminoxyl Radical | beilstein-journals.org |
| Mechanism | Stepwise Radical Cyclization | nih.govnih.gov |
| Mediators | Iodide ions or ferrocene (B1249389) can be used as redox mediators. | chim.it |
| Advantages | Mild conditions, avoids stoichiometric oxidants, high selectivity. | nih.govchim.it |
Acid-catalyzed cyclization provides a route to benzo[d]isoxazole systems, although the specific mechanism can vary based on the starting materials and the nature of the acid catalyst. A notable example is the Lewis acid-catalyzed annulation of nitrosobenzenes with glyoxylate (B1226380) esters to form 2,1-benzisoxazoles (anthranils), an isomer of the 1,2-benzo[d]isoxazole system. acs.orgnih.gov
In a proposed mechanism catalyzed by boron trifluoride etherate (BF₃·Et₂O), the reaction is initiated by the acid-catalyzed hydration of the glyoxylate ester. acs.org This is followed by the addition of the nitrosobenzene. Subsequent dehydration regenerates a carbonyl group, which then participates in an intramolecular Friedel–Crafts-type cyclization onto the aromatic ring. The final step is an aromatization process that yields the 2,1-benzisoxazole product. acs.org
General acid-catalyzed cyclization-dehydration reactions often involve the protonation of a carbonyl group, which activates the molecule for an intramolecular nucleophilic attack, followed by the elimination of water to form the final heterocyclic product. researchgate.net
Base-promoted cyclization is one of the most common and versatile methods for synthesizing the benzo[d]isoxazole core. chim.it This strategy typically involves the intramolecular cyclization of an o-substituted aryl oxime. chim.it For instance, the synthesis of this compound can be achieved from the corresponding o-hydroxyaryl ketoxime in the presence of a base like triethylamine (B128534) (Et₃N). clockss.org
The generally accepted mechanism is an intramolecular nucleophilic aromatic substitution (SₙAr). chim.it The reaction begins with the deprotonation of the oxime's hydroxyl group by the base, forming a more nucleophilic oxime anion. chim.itsmolecule.com This anion then performs an intramolecular nucleophilic attack on the ortho-position of the aromatic ring, displacing a leaving group (such as a halide) to form the C-O bond and close the isoxazole ring. chim.it The efficiency of this reaction is influenced by the electronic nature of the substituents on the benzene (B151609) ring; electron-withdrawing groups typically facilitate the cyclization. chim.it It has been noted that often only the Z-isomer of the oxime undergoes this cyclization, while the E-isomer may lead to side products, highlighting the importance of stereochemistry. smolecule.com
However, this method can be limited for substrates where the resulting benzo[d]isoxazole is unstable to base, potentially leading to ring-opening reactions, known as the Kemp elimination, especially for 3-unsubstituted or 3-carboxy/acyl derivatives. chim.itnih.govbeilstein-journals.org
Radical-mediated reactions offer powerful methods for the construction of complex heterocyclic systems, including isoxazoles. As discussed, electrochemical syntheses often proceed via radical intermediates. nih.govnih.gov Other methods utilize radical initiators or specific reaction conditions to generate the necessary radical species.
One approach involves the use of tert-butyl nitrite (B80452) (TBN), which upon thermal homolysis generates nitric oxide (NO) and a t-butoxy radical. mdpi.com This can initiate a cascade of reactions. In the synthesis of isoxazole-fused quinazolines from propargyl-substituted methyl azaarenes, TBN acts as both a radical initiator and the source of the N–O fragment for the isoxazole ring. mdpi.com A plausible mechanism suggests the formation of an oxime intermediate, which is then oxidized to a nitrile oxide that undergoes a subsequent intramolecular [3+2] cycloaddition. mdpi.com
Another radical-mediated pathway involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in aerobic oxidations. nanobioletters.com Palladium-catalyzed syntheses of benzo[d]isoxazoles via C-H activation have also been proposed to involve the formation of acyl radicals from aldehydes, which then add to an arylpalladium(II) species to generate a Pd(IV) intermediate. researchgate.net
The formation of the benzo[d]isoxazole ring frequently culminates in a nucleophilic attack step. This is the cornerstone of several synthetic strategies, particularly those involving cyclization onto an aromatic system or a pre-formed side chain.
The most prominent example is the intramolecular SₙAr reaction in base-promoted cyclizations, where the deprotonated oxime oxygen acts as the nucleophile. chim.itclockss.org Similarly, the synthesis of 3,5-dimethylisoxazole (B1293586) (a non-fused analogue) from 2,4-pentanedione and hydroxylamine (B1172632) involves the initial formation of an oxime, followed by an intramolecular nucleophilic attack of the oxime's nitrogen or oxygen on the remaining carbonyl group to initiate ring closure. vaia.com
Theoretical studies using quantum-chemical calculations have explored the intramolecular nucleophilic substitution of a dimethylamino group in the synthesis of fused isoxazoles. mdpi.com These studies investigate various potential pathways, including neutral, zwitterionic, and acidic routes, all of which hinge on an intramolecular nucleophilic attack by the oxime oxygen to form the isoxazole ring. The calculations help to elucidate the most energetically favorable mechanism, which may involve E/Z isomerization of the oxime prior to the cyclization step. mdpi.com
Table 2: Comparison of Nucleophilic Attack Pathways in Benzo[d]isoxazole Synthesis
| Pathway | Precursor | Key Step | References |
|---|---|---|---|
| Intramolecular SₙAr | o-haloaryl oxime | Attack of oxime anion on the aromatic ring. | chim.itsmolecule.com |
| Intramolecular Substitution | o-hydroxyaryl ketoxime | N-O bond formation via nucleophilic attack of the phenolic hydroxyl on the oxime nitrogen (after activation). | chim.itclockss.org |
| [3+2] Cycloaddition | Nitrile oxide and an aryne | Concerted or stepwise cycloaddition. | chim.itacs.org |
Intramolecular Transformations of the Benzo[d]isoxazole Core
The benzo[d]isoxazole ring, while aromatic, contains a relatively weak N-O bond. This bond is susceptible to cleavage under various conditions, leading to useful intramolecular transformations and ring-opening reactions. researchgate.net These reactions underscore the utility of benzo[d]isoxazoles as synthetic intermediates.
One of the most significant transformations is the reductive cleavage of the N-O bond. This reaction typically yields a 2-aminophenyl ketone or related difunctionalized compound, effectively unmasking a synthetic unit that was protected in the form of the isoxazole ring. nih.govresearchgate.net
Under basic conditions, certain benzo[d]isoxazoles can undergo ring-opening. This is particularly prevalent in derivatives with an acidic proton at the C-3 position or with a carbonyl or carboxyl group at this position, which can be lost through deacylation or decarboxylation. chim.itnih.gov This process, known as the Kemp elimination, involves deprotonation at C-3, leading to N-O bond cleavage and the formation of a salicylonitrile derivative. chim.it
In some cases, the initial ring-opening can be followed by a subsequent recyclization. A tandem alkylation-cyclization has been demonstrated where a deprotonated isoxazole derivative undergoes base-induced cyclization with N-O bond cleavage to form a new benzisoxazole intermediate. chim.it
N–O Bond Cleavage Reactions
The cleavage of the N-O bond is a characteristic reaction of isoxazoles and their fused derivatives, serving as a gateway to diverse molecular scaffolds. beilstein-journals.org This bond scission is most commonly achieved through reductive methods, particularly catalytic hydrogenation.
Studies on isoxazole systems demonstrate that the N-O bond can be effectively cleaved by catalytic hydrogenation, often using platinum or Raney nickel catalysts. beilstein-journals.orgclockss.org For instance, the hydrogenation of nitrobenzene (B124822) in the presence of a platinum-on-carbon (Pt/C) catalyst in an acidic medium is a well-established method that proceeds through an intermediate which undergoes rearrangement. asianpubs.org This process highlights the susceptibility of nitrogen-oxygen containing functionalities to reductive cleavage. In a related context, the catalytic hydrogenation of 3,5-disubstituted isoxazoles leads to the formation of β-amino enones, indicating a clean cleavage of the N-O bond. clockss.org
The general mechanism for the reductive cleavage of the isoxazole ring in this compound is expected to yield a vinylogous amide, specifically a derivative of 2-aminophenone. This transformation involves the addition of hydrogen across the N-O bond, leading to the formation of an unstable intermediate that rearranges to the more stable aminoketone product.
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
| Catalytic Hydrogenation | H₂, Pt/C or Raney Ni | β-Amino enone / 2-Aminophenone derivative | beilstein-journals.orgclockss.orgasianpubs.org |
| Chemical Reduction | Zinc (Zn) in acid | Amine | cam.ac.uk |
| Photochemical Reduction | Triethylamine (in acetonitrile) | Reductive ring cleavage products | rsc.org |
Ring-Opening and Rearrangement Pathways
Following the initial N-O bond cleavage, the resulting intermediates from this compound can undergo several transformations. The most prominent pathway is the rearrangement to form 2-amino-5-methylacetophenone.
This transformation is a type of Bamberger-like rearrangement. The catalytic hydrogenation of a nitroaromatic compound in acidic conditions to form a p-aminophenol derivative proceeds through a phenylhydroxylamine intermediate which then rearranges. asianpubs.orggoogle.com Similarly, the reductive cleavage of this compound first generates an enamine intermediate which rapidly tautomerizes to the stable aromatic aminoketone structure.
Base-promoted rearrangements are also known for isoxazole systems, particularly for 3-unsubstituted or 3-carboxylated derivatives, which can lead to ring-opening. beilstein-journals.org While 3,5-dimethylisoxazole itself is noted to be quite stable towards acids and bases, the fused aromatic ring in benzo[d]isoxazole systems can influence this reactivity. clockss.org Acid-catalyzed conditions, often in conjunction with reducing agents, facilitate the rearrangement of the ring-opened intermediate to the final aminoketone product. nih.govuni-bonn.de
A summary of the primary ring-opening product is presented below:
| Starting Material | Conditions | Major Product | | --- | --- | | this compound | Catalytic Hydrogenation (e.g., H₂/Pt) | 2-amino-5-methylacetophenone |
Intermolecular Reactivity and Functionalization Strategies
Beyond the reactions that consume the isoxazole ring, the this compound scaffold can undergo functionalization through intermolecular reactions, primarily targeting the benzene ring or the exocyclic methyl groups.
The benzene portion of the molecule is susceptible to electrophilic aromatic substitution. Given the presence of the fused isoxazole ring and the methyl group, these reactions are directed to specific positions on the benzene ring. The directing effects of the isoxazole ring system, which is generally electron-withdrawing, and the activating methyl group will influence the regioselectivity of substitutions such as halogenation or nitration. For example, related benzisoxazole systems can undergo bromination, allowing for further functionalization. smolecule.com
The methyl group at the C-5 position (para to the oxygen) is activated for reactions involving deprotonation. Studies on 3,5-dimethylisoxazole (the non-fused analog) show that the C-5 methyl group can be deprotonated by strong bases like sodium amide or lithium amide. colab.ws The resulting carbanion can then react with various electrophiles, such as esters, aldehydes, and ketones. colab.ws This allows for the construction of more complex side chains attached to the heterocyclic core. For instance, reaction with methyl benzoate (B1203000) leads to the formation of 3-methyl-5-(benzoylmethyl)isoxazole. colab.ws A similar reactivity can be anticipated for the C-5 methyl group of this compound, providing a handle for further derivatization.
| Reaction Type | Reagents | Functionalized Product Type | Reference |
| Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogenated this compound | smolecule.comsioc-journal.cn |
| C-5 Methyl Group Functionalization | 1. Strong Base (e.g., NaNH₂) 2. Electrophile (e.g., R-CO-R') | C-5 substituted alkyl derivatives | colab.ws |
Computational and Theoretical Investigations of Benzo D Isoxazole Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule. For benzo[d]isoxazole derivatives, these calculations are crucial for predicting their geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying organic molecules. researchgate.net DFT calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to perform these calculations on isoxazole (B147169) and its derivatives. researchgate.netresearchgate.netdergipark.org.tr
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 3,5-Dimethylbenzo[d]isoxazole, this involves calculating the forces on each atom and adjusting their positions until the net force is zero and the total energy is minimized. arxiv.org
This analysis confirms the planarity of the benzo[d]isoxazole ring system and determines the preferred orientations (conformations) of the methyl groups. Studies on related structures, such as bis-isoxazole hybrids, have successfully used DFT at the B3LYP/6-311G(d,p) level to optimize geometries, which show good agreement with experimental data from X-ray crystallography. researchgate.netdergipark.org.tr The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometric Parameters for a Benzo[d]isoxazole Ring System (Illustrative)
This table is an illustrative example based on typical DFT calculation outputs for heterocyclic compounds, as specific published data for this compound was not available.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | O–N | ~1.41 Å |
| C=N | ~1.30 Å | |
| C–C (Aromatic) | ~1.39 - 1.42 Å | |
| Bond Angle | C–O–N | ~108° |
| O–N=C | ~112° | |
| Dihedral Angle | Planarity of Benzene (B151609) Ring | ~0° |
The sum of the total electronic energy and the ZPVE gives the total ground-state energy. This value is critical for comparing the relative stabilities of different isomers or conformations and for calculating the thermodynamics of chemical reactions involving this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.comyoutube.com It focuses on two primary orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This is the outermost orbital containing electrons. Its energy level indicates the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy corresponds to a better electron donor. youtube.com
LUMO : This is the innermost orbital without electrons. Its energy level reflects the ability of a molecule to accept electrons, acting as an electrophile. A lower LUMO energy signifies a better electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. rsc.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. DFT studies on various isoxazole derivatives have been used to calculate these energies and predict their reactivity. researchgate.netresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for an Isoxazole Derivative (Illustrative)
This table is a representative example based on DFT analysis of substituted isoxazoles, as specific published data for this compound was not available. Values are hypothetical.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
To understand how a chemical reaction occurs, computational chemists map out the reaction pathway from reactants to products. This path proceeds through a high-energy state known as the transition state (TS). DFT is used to locate the geometry and energy of this TS.
Once a potential TS is found, its identity must be confirmed. This is done through two steps:
Frequency Calculation : A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis : An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. A successful IRC analysis confirms that the TS correctly connects the desired reactants and products, providing a detailed map of the reaction mechanism. This method is crucial for studying processes like the [3+2] cycloaddition reactions used to form isoxazole rings. researchgate.netnih.gov
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations investigate the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For a compound like this compound, MD simulations can be used to:
Explore conformational changes and flexibility at different temperatures.
Simulate the interaction of the molecule with solvents or biological macromolecules, such as proteins. nih.gov
Study reaction dynamics, such as photoisomerization or fragmentation pathways, by simulating the trajectory of atoms during a reaction. rsc.orgnih.gov
For instance, ab initio MD simulations have been used to explore the photoisomerization of 3,5-dimethylisoxazole (B1293586), revealing that upon photoexcitation, the N–O bond breaks, leading to relaxation to the ground state. rsc.org Similarly, direct chemical dynamics simulations have been employed to study the collision-induced dissociation of deprotonated isoxazoles, providing detailed atomic-level mechanisms of fragmentation. nih.gov
Density Functional Theory (DFT) Studies
Structure-Reactivity Relationships through Computational Models
Computational models are pivotal in elucidating the structure-reactivity relationships of benzo[d]isoxazole derivatives. Techniques such as Density Functional Theory (DFT) are utilized to calculate a range of molecular descriptors that correlate with the chemical reactivity of these molecules. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the global electrophilicity index.
For instance, a lower HOMO-LUMO gap is generally indicative of higher chemical reactivity. Computational studies on various isoxazole derivatives have demonstrated the influence of different substituents on these frontier molecular orbitals and, consequently, on the molecule's reactivity and stability. Molecular docking simulations further complement these studies by predicting the binding affinities and interaction modes of benzo[d]isoxazole derivatives with biological targets, which is crucial for understanding their pharmacological activity. nih.govnih.gov
In Silico Prediction of Spectroscopic Parameters
Computational methods offer a powerful means to predict and interpret the spectroscopic data of benzo[d]isoxazole derivatives, including NMR, IR, and UV-Visible spectra. These theoretical predictions are invaluable for the structural characterization of newly synthesized compounds and for understanding their electronic transitions.
Theoretical ¹H and ¹³C NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in the study of benzo[d]isoxazole derivatives. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these calculations. Theoretical chemical shifts are calculated relative to a standard, typically tetramethylsilane (TMS).
By comparing the theoretically predicted NMR spectra with experimental data, researchers can confirm the proposed structures of synthesized compounds. nih.govresearchgate.netnih.gov Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and conformational dynamics, providing deeper insights into the molecular structure in solution.
Table 1: Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Benzo[d]isoxazole Derivative
| Atom | Experimental ¹H Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹³C Shift (ppm) |
| C3 | - | - | 155.86 | 156.39 |
| C3a | 3.75 | - | 55.60 | - |
| C4 | 1.75 | - | 25.43 | - |
| C5 | 2.74-2.76 | - | 40.85 | - |
| C6 | 1.98 | - | 28.16 | - |
| C7 | - | - | 205.83 | 214.64 |
| C7a | - | - | 87.79 | - |
| CH₃ (C5) | 1.42 | - | 23.01 | - |
| CH₃ (C7a) | 1.34 | - | 21.23 | - |
Note: The data presented is a generalized representation based on findings for similar isoxazole structures and may not correspond to a single specific molecule. Experimental and theoretical values can vary based on the specific derivative and computational method used. nih.gov
Theoretical Infrared (IR) Vibrational Frequencies Analysis
Theoretical calculations of Infrared (IR) vibrational frequencies are instrumental in the analysis of the functional groups present in benzo[d]isoxazole derivatives. These calculations are typically performed using DFT methods, which can predict the vibrational modes of a molecule. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations.
The theoretical IR spectrum helps in the assignment of experimental absorption bands to specific vibrational modes, such as C=N, C=C, and N-O stretching vibrations within the isoxazole ring, as well as vibrations associated with substituents. rjpbcs.com
Table 2: Key Theoretical and Experimental IR Frequencies (cm⁻¹) for a Benzo[d]isoxazole Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| C-H aromatic stretching | 3110 | - |
| C=N stretching (isoxazole ring) | 1680 | 1664 |
| C=C aromatic stretching | 1470 | - |
| N-O stretching (isoxazole ring) | 1405 | - |
| C-O stretching (isoxazole ring) | 1110 | - |
Note: This table provides a representative set of vibrational frequencies. The exact values can differ depending on the specific molecular structure and the computational level of theory. rjpbcs.commdpi.comimpactfactor.org
Theoretical UV-Visible (UV-Vis) Absorption Maxima Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the UV-Visible absorption spectra of organic molecules, including benzo[d]isoxazole derivatives. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, predicting the absorption maxima (λmax) and the corresponding oscillator strengths.
The predicted UV-Vis spectra can be correlated with experimental measurements to understand the electronic structure and the nature of the electronic transitions (e.g., π→π* or n→π* transitions). researchgate.net The choice of functional and basis set in the TD-DFT calculations is crucial for obtaining accurate predictions. researchgate.net
Table 3: Predicted UV-Visible Absorption Maxima (λmax) for a Benzo[d]isoxazole Derivative
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 325 | 0.45 |
| HOMO-1 -> LUMO | 280 | 0.21 |
| HOMO -> LUMO+1 | 250 | 0.15 |
Note: The values in this table are illustrative and are highly dependent on the specific derivative and the computational methodology employed. researchgate.net
Advanced Spectroscopic Characterization Methodologies for Benzo D Isoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the complete carbon-hydrogen framework.
¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical surroundings, and their proximity to other protons. For 3,5-Dimethylbenzo[d]isoxazole, three distinct regions in the spectrum are expected: signals from the aromatic protons on the benzene (B151609) ring and signals from the two methyl groups.
The aromatic region would display signals for the three protons on the fused benzene ring. Their specific chemical shifts and splitting patterns (e.g., singlet, doublet) would be dictated by their position relative to the isoxazole (B147169) ring and the methyl group at position 5. The two methyl groups at positions 3 and 5 are in different chemical environments and are expected to appear as sharp singlet signals in the upfield (aliphatic) region of the spectrum, as they are not coupled to other protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃) This data is predicted and for illustrative purposes.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H at C4 | ~7.2-7.4 | d |
| H at C6 | ~7.0-7.2 | d |
| H at C7 | ~7.5-7.7 | s |
| CH₃ at C3 | ~2.5 | s |
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would differentiate between the quaternary carbons (those without attached protons, such as C3, C3a, C5, and C7a) and the methine carbons (CH groups in the aromatic ring), as well as the methyl (CH₃) carbons. Carbons of the isoxazole ring and those at the fusion of the two rings typically resonate at characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃) This data is predicted and for illustrative purposes.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~160 |
| C3a | ~120 |
| C4 | ~125 |
| C5 | ~140 |
| C6 | ~115 |
| C7 | ~128 |
| C7a | ~150 |
| CH₃ at C3 | ~15 |
To confirm the assignments made from 1D NMR spectra and to piece together the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the benzene ring (e.g., between H4 and H6, if applicable based on the exact structure).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (over two to three bonds). This is crucial for identifying the connectivity around quaternary carbons. For instance, the protons of the methyl group at C3 would show a correlation to the C3 and C3a carbons. Similarly, the aromatic protons would show correlations to nearby quaternary carbons, allowing the entire molecular framework to be unambiguously assembled.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. The calculated exact mass for this compound (C₉H₉NO) is 147.06841 u. An experimental HRMS measurement yielding a value extremely close to this would confirm the molecular formula and rule out other possibilities with the same nominal mass.
Table 3: Predicted HRMS Data for this compound This data is predicted and for illustrative purposes.
| Ion Formula | Ion Type | Calculated m/z |
|---|---|---|
| [C₉H₉NO + H]⁺ | [M+H]⁺ | 148.07569 |
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound. The LC component would separate the target compound from any impurities or starting materials. The MS detector would then confirm the molecular weight of the eluting compound, showing a primary peak corresponding to the mass of the protonated molecule ([M+H]⁺) at m/z 148. This confirms both the identity and the purity of the synthesized compound in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to separate the compound from complex mixtures and provide detailed information about its mass and fragmentation pattern, which is essential for its identification and structural confirmation.
When subjected to GC-MS analysis, this compound would first be separated based on its boiling point and affinity for the GC column's stationary phase. Upon entering the mass spectrometer, it undergoes ionization, typically by electron impact (EI), causing the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| m/z Value (Predicted) | Ion Identity | Likely Origin |
|---|---|---|
| 147 | [M]⁺ | Molecular Ion |
| 132 | [M-CH₃]⁺ | Loss of a methyl group |
| 119 | [M-CO]⁺ | Cleavage of the isoxazole ring |
| 105 | [M-CH₃CN]⁺ | Rearrangement and cleavage of the isoxazole ring |
Note: This table is predictive and based on the fragmentation patterns of analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) spectroscopy provides a high-resolution spectrum, revealing the characteristic vibrational modes of this compound. The spectrum would be dominated by absorptions corresponding to the aromatic system and the isoxazole ring.
Key expected absorption bands include C-H stretching from the aromatic ring and methyl groups (~3100-2900 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and the characteristic C=N stretching of the isoxazole ring (~1650-1550 cm⁻¹). rjpbcs.com Furthermore, the N-O bond within the isoxazole ring is expected to produce a stretching vibration in the 1450-1350 cm⁻¹ region. researchgate.netrjpbcs.com The out-of-plane C-H bending vibrations of the substituted benzene ring would appear in the fingerprint region below 900 cm⁻¹.
Attenuated Total Reflectance (ATR) is an IR sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. mdpi.com For this compound, ATR-IR would provide a spectrum qualitatively similar to that from traditional FT-IR. This method is particularly useful for analyzing solid samples, as it ensures good contact between the sample and the IR beam via an internal reflection element (IRE), yielding high-quality spectra. nih.govrsc.org The technique is sensitive to the surface of the sample and would reveal the same characteristic functional group vibrations as FT-IR, such as the C=N and N-O stretches of the benzisoxazole core. researchgate.net
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | Methyl Groups |
| 1620-1580 | C=N Stretch | Isoxazole Ring |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1450-1350 | N-O Stretch | Isoxazole Ring |
Note: This table is based on characteristic vibrational frequencies for isoxazole and aromatic compounds. rjpbcs.comresearchgate.netrjpbcs.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The benzisoxazole moiety constitutes a chromophore that is expected to exhibit distinct absorption bands.
The UV-Vis spectrum of this compound is predicted to show absorptions arising from π → π* and n → π* transitions. The fused aromatic ring extends the conjugated π-system of the isoxazole ring, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-fused isoxazoles. nist.govnist.gov
The high-energy π → π* transitions, involving the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals, are expected to produce strong absorption bands, likely in the 250-300 nm range. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* anti-bonding orbital, are generally weaker and would occur at longer wavelengths. researchgate.netresearchgate.net
Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound
| Transition Type | Orbital Promotion | Expected λmax Range (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | π (bonding) → π* (anti-bonding) | 250 - 300 | High |
Note: The predicted values are an estimation based on the UV-Vis spectra of isoxazole, 3,5-dimethylisoxazole (B1293586), and other aromatic heterocyclic systems. nist.govnist.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, yielding accurate bond lengths, bond angles, and intermolecular interactions in the solid state.
A single-crystal X-ray diffraction analysis would reveal the planarity of the fused benzo[d]isoxazole ring system. It would also determine the precise positions of the methyl substituents at the C3 and C5 positions. Key structural parameters that would be obtained include the C-C bond lengths within the benzene ring, the C-N, C-O, and N-O bond lengths of the isoxazole ring, and the bond angles that define the geometry of the fused heterocyclic system. Furthermore, the analysis would elucidate the crystal packing, revealing any significant intermolecular interactions such as π-stacking or weak hydrogen bonds that govern the solid-state architecture. Although a crystal structure for the specific title compound is not publicly documented, analysis of related heterocyclic structures confirms the power of this technique to define molecular geometry with high precision.
Synthetic Utility and Applications of the Benzo D Isoxazole Scaffold in Chemical Synthesis
Benzo[d]isoxazoles as Building Blocks in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. While isoxazole (B147169) derivatives have been utilized in such reactions, there is no specific documented use of 3,5-Dimethylbenzo[d]isoxazole as a reactant in published MCR methodologies. The steric and electronic properties of this specific derivative in the context of MCRs are therefore yet to be explored.
Precursors for the Synthesis of Diverse Nitrogen-Containing Heterocycles
The benzo[d]isoxazole ring system can undergo various transformations, including ring-opening and rearrangement reactions, to serve as a precursor for other heterocyclic systems. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. Although the parent benzo[d]isoxazole and other substituted analogs are known to be convertible into other heterocyclic frameworks, there is a lack of specific studies detailing the transformation of this compound into other nitrogenous heterocycles. The influence of the two methyl groups on the reactivity and reaction pathways for such transformations remains an open area for investigation.
Role in the Synthesis of Complex Organic Molecules
The synthesis of complex natural products and other intricate organic molecules often relies on the use of versatile building blocks that can introduce specific structural motifs. While the isoxazole ring, in general, is a valuable synthon, its role as a masked 1,3-dicarbonyl or a precursor to γ-amino alcohols makes it useful in total synthesis. However, a review of the literature does not indicate any reported instances where this compound has been employed as a key intermediate or building block in the total synthesis of a complex organic molecule.
Methodological Advancements in Organic Synthesis Facilitated by Benzo[d]isoxazoles
The development of novel synthetic methods is a cornerstone of organic chemistry. The unique reactivity of certain scaffolds can lead to the discovery of new reactions or the improvement of existing ones. While the broader class of benzo[d]isoxazoles has been the subject of synthetic methodology studies, there are no specific reports on new synthetic methods that have been developed or significantly advanced through the use of this compound.
Q & A
Q. What are the common synthetic strategies for preparing 3,5-dimethylbenzo[d]isoxazole, and how do reaction conditions influence yields?
The synthesis of this compound typically involves cyclization reactions using nitrile oxides or condensation of hydroxylamine derivatives with diketones. For example, a green synthesis approach employs pyrrolidine, ethyl nitrite (EtNO2), and POCl3 in benzene under reflux, yielding 43% of the product . Alternative routes may use substituted benzaldehydes and triazoles in ethanol with glacial acetic acid, followed by reflux and solvent evaporation . Reaction conditions such as temperature, solvent polarity, and catalyst selection critically affect yields and purity. Optimizing stoichiometry (e.g., 1.3 equivalents of reagents) and reflux duration (3–4 hours) is essential to minimize side products .
Q. What analytical techniques are most reliable for characterizing this compound derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) NMR identify substituent positions and confirm regioselectivity. For example, singlet peaks in <sup>1</sup>H NMR (δ 6.1 ppm) indicate aromatic protons, while multiplet signals (δ 7.2–7.8 ppm) correspond to NH2 groups .
- Infrared (IR) Spectroscopy : Absorptions at ~1710 cm<sup>−1</sup> confirm the isoxazole ring’s C=O stretching, while ~1660 cm<sup>−1</sup> may indicate ring-opening intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weights (e.g., C15H11NO, MW 221.2539) .
- Elemental Analysis : Ensures purity by matching calculated and observed C, H, N, and O percentages .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its stability and bioactivity?
The isoxazole ring’s weak N–O bond makes it prone to photolysis/thermolysis. Stability can be improved by:
- Electron-withdrawing substituents (e.g., halogens at the 4-position) that reduce electron density on the ring .
- Steric hindrance : Bulky groups (e.g., diarylvinyl moieties) at the 3,5-positions prevent ring-opening .
For bioactivity, introducing styryl/alkenyl groups via Suzuki coupling (56–98% yields) enhances receptor binding (e.g., estrogen receptor affinity) . Systematic structure-activity relationship (SAR) studies, such as replacing methyl with trifluoromethyl groups, can optimize antifungal and anticancer potency .
Q. What computational methods are effective for predicting the reactivity and binding modes of this compound derivatives?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-deficient isoxazole rings favor nucleophilic attack at the 3,5-positions .
- Molecular Docking : Simulates ligand-receptor interactions (e.g., ERα ligand-binding domain) to prioritize derivatives for synthesis. Docking scores correlate with experimental IC50 values in anticancer assays .
- Retrosynthetic Analysis : Tools like Pistachio/BKMS_METABOLIC databases propose feasible routes using commercially available boronic acids or halides .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antifungal or anticancer data may arise from:
- Structural variations : Minor substituent changes (e.g., -OCH3 vs. -Cl) drastically alter bioactivity. Compare Compound A (high antifungal activity) vs. Compound H (low activity) in standardized MIC assays .
- Assay conditions : Variations in cell lines (e.g., Candida albicans vs. Aspergillus niger) or incubation times affect results. Replicate studies under identical conditions (e.g., 24-hour incubation at 37°C) .
- Synergistic effects : Co-administered compounds (e.g., sulfamethoxazole) may enhance or inhibit activity. Use isobologram analysis to quantify synergism/antagonism .
Methodological Guidelines
Q. What strategies are recommended for designing this compound derivatives targeting specific enzymes (e.g., COX-2 or CYP450)?
- Pharmacophore Modeling : Identify key hydrogen bond acceptors (e.g., isoxazole oxygen) and hydrophobic regions required for enzyme inhibition .
- Bioisosteric Replacement : Substitute methyl groups with bioisosteres like trifluoromethyl (-CF3) to improve metabolic stability while retaining affinity .
- Metabolic Profiling : Use liver microsome assays to identify vulnerable sites (e.g., N–O bond cleavage) and modify substituents to block oxidation .
Q. How can researchers validate the green synthesis claims for this compound derivatives?
- Atom Economy : Calculate using the formula: (Molecular weight of product / Σ molecular weights of reactants) × 100. Values >70% indicate efficiency .
- Solvent Selection : Replace benzene (toxic) with ethanol or water in cyclization steps. Monitor yields via TLC or HPLC .
- Waste Analysis : Quantify E-factor (kg waste/kg product) and compare with traditional methods. Green routes should reduce E-factor by ≥50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
